(2S)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine

Catalog No.
S13122103
CAS No.
920798-80-7
M.F
C13H16ClNO
M. Wt
237.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholi...

CAS Number

920798-80-7

Product Name

(2S)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine

IUPAC Name

(2S)-2-(4-chlorophenyl)-4-prop-2-enylmorpholine

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

InChI

InChI=1S/C13H16ClNO/c1-2-7-15-8-9-16-13(10-15)11-3-5-12(14)6-4-11/h2-6,13H,1,7-10H2/t13-/m1/s1

InChI Key

FXXGFZMRXVUWTN-CYBMUJFWSA-N

Canonical SMILES

C=CCN1CCOC(C1)C2=CC=C(C=C2)Cl

Isomeric SMILES

C=CCN1CCO[C@H](C1)C2=CC=C(C=C2)Cl

(2S)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine is a synthetic compound characterized by its morpholine structure, which is a six-membered ring containing both nitrogen and oxygen. The compound features a 4-chlorophenyl group and a prop-2-en-1-yl substituent, contributing to its unique chemical properties. The molecular formula is C13H16ClNC_{13}H_{16}ClN, and it has a molecular weight of approximately 235.73 g/mol. The presence of the chlorine atom on the phenyl ring enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and drug development.

, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, allowing for the synthesis of derivatives.
  • Oxidation: The allyl group in the compound may be oxidized to form epoxides or other oxidized derivatives, which can further participate in chemical transformations.
  • Allylic Rearrangement: Under certain conditions, the prop-2-en-1-yl group may undergo rearrangement reactions.

(2S)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine exhibits significant biological activity, particularly as a potential therapeutic agent. Its structural similarity to other biologically active morpholine derivatives suggests it may interact with various biological targets, including:

  • Enzyme Inhibition: The compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation: It may modulate receptor activity, influencing physiological responses.
  • Antimicrobial Properties: Some studies suggest that compounds with similar structures have antimicrobial activity, indicating potential applications in treating infections.

The synthesis of (2S)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine typically involves several steps:

  • Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with a suitable aldehyde or ketone.
  • Introduction of the 4-Chlorophenyl Group: Chlorination of phenol or direct substitution on a phenyl precursor can yield the required chlorophenyl moiety.
  • Allylation Step: The prop-2-en-1-yl group is introduced via an allylation reaction using an allyl halide or other allylating agents under basic conditions.

Optimizations for yield and purity often involve adjusting reaction conditions such as temperature, solvent choice, and reaction time.

The applications of (2S)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine span various fields:

  • Pharmaceutical Development: Due to its potential biological activity, it is investigated for use as an antidepressant or anti-inflammatory agent.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Agricultural Chemistry: Its properties may also lend themselves to applications in agrochemicals for pest control.

Interaction studies have shown that (2S)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine can bind to various biological targets. These interactions are critical for understanding its mechanism of action and potential therapeutic uses. Studies often focus on:

  • Binding Affinity: Assessing how strongly the compound binds to specific enzymes or receptors.
  • Functional Assays: Evaluating the biological effects resulting from these interactions, such as enzyme inhibition or receptor activation.

Several compounds share structural similarities with (2S)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine:

Compound NameSimilaritiesKey Differences
(2S)-2-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholineSimilar morpholine structure; fluorine substitutionFluorine instead of chlorine
(2S)-2-(4-Methylphenyl)-4-(prop-2-en-1-yl)morpholineSimilar core structure; methyl substitutionMethyl group instead of chlorine
(2S)-2-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholineSimilar structure; bromine substitutionBromine instead of chlorine

Uniqueness

The uniqueness of (2S)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine lies in its specific combination of functional groups and stereochemistry. The presence of the chlorine atom significantly influences its electronic properties and reactivity compared to its analogs. This can lead to distinct pharmacological profiles and interactions with biological targets, making it a valuable candidate for further research in medicinal chemistry.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

237.0920418 g/mol

Monoisotopic Mass

237.0920418 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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